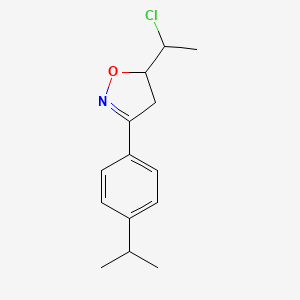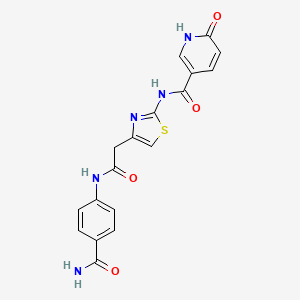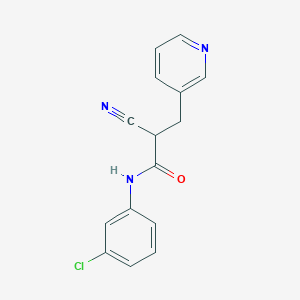
5-(1-Chloroethyl)-3-(4-propan-2-ylphenyl)-4,5-dihydro-1,2-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-Chloroethyl)-3-(4-propan-2-ylphenyl)-4,5-dihydro-1,2-oxazole is a useful research compound. Its molecular formula is C14H18ClNO and its molecular weight is 251.75. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antifungal and Antimicrobial Properties
1,2-oxazoles, a class to which the specified compound belongs, have been explored for their potential in pharmacology, particularly in antifungal and antimicrobial applications. Research has shown the synthesis of novel 1,2-oxazole compounds with promising antifungal and antimicrobial properties. For instance, a study synthesized new 1,3-oxazole clubbed pyridyl-pyrazolines and evaluated them for anticancer and antimicrobial activities, highlighting the potency of oxazole derivatives in medical applications (Katariya et al., 2021).
Amyloidogenesis Inhibition
Oxazoles have been investigated for their role in inhibiting amyloid fibril formation, a process implicated in various neurodegenerative diseases. A study designing and synthesizing oxazole derivatives found that certain substituents on the oxazole ring significantly reduced amyloidogenesis, which is crucial for therapeutic approaches in diseases like Alzheimer's (Razavi et al., 2005).
Coordination Chemistry in Organic Synthesis
Oxazoline ligands, closely related to 1,2-oxazoles, have been widely used in transition metal-catalyzed asymmetric organic syntheses. These ligands offer versatility in ligand design, straightforward synthesis, and modulation of chiral centers, making them valuable in coordination chemistry (Gómez et al., 1999).
Inhibitors in Chemical Reactions
The compound class encompassing 1,2-oxazoles has been utilized as effective scaffolds in synthetic chemistry. For example, 2-(halomethyl)-4,5-diaryloxazoles have been used for synthetic elaboration, demonstrating their utility as reactive scaffolds and inhibitors in various chemical reactions (Patil & Luzzio, 2016).
Neuroprotective and Neurotrophic Effects
Some oxazole derivatives have shown promising results as inducers of brain-derived neurotrophic factor (BDNF), essential for neuroprotection and neuroregeneration. A study synthesized a series of 5-(omega-aryloxyalkyl)oxazole derivatives and evaluated their effects on BDNF production, demonstrating their potential in treating neurodegenerative diseases (Maekawa et al., 2003).
Propiedades
IUPAC Name |
5-(1-chloroethyl)-3-(4-propan-2-ylphenyl)-4,5-dihydro-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO/c1-9(2)11-4-6-12(7-5-11)13-8-14(10(3)15)17-16-13/h4-7,9-10,14H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMFKETYGJUYTPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NOC(C2)C(C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-{6-[4-(4-Acetylphenyl)piperazin-1-yl]-6-oxohexyl}-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2533557.png)
![Ethyl 5-[(4-bromophenyl)sulfonyl-phenoxycarbonylamino]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2533558.png)
![N-[1-(4-methylbenzyl)-1,3-dihydro-2H-1,3-benzimidazol-2-yliden]benzenesulfonamide](/img/structure/B2533559.png)
![N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)azepane-1-sulfonamide](/img/structure/B2533561.png)

![2-(4-oxo-1-(m-tolyl)-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-phenethylacetamide](/img/structure/B2533565.png)


![5-((4-(5-methyl-1H-benzo[d]imidazol-2-yl)phenyl)amino)-5-oxopentanoic acid](/img/structure/B2533569.png)
![2-[(2-benzyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl)sulfanyl]acetic acid](/img/structure/B2533572.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(dimethylamino)benzamide](/img/structure/B2533573.png)
![N-(4-fluorobenzyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2533574.png)

![Methyl 5-[(5-methyl-3,4-dinitropyrazolyl)methyl]furan-2-carboxylate](/img/structure/B2533577.png)
